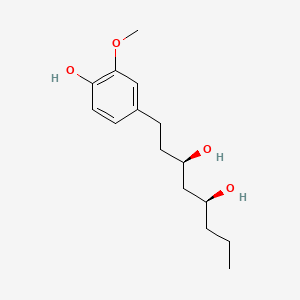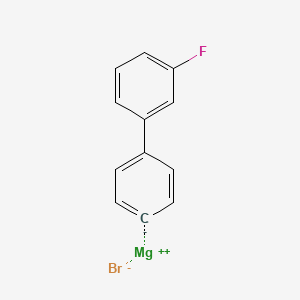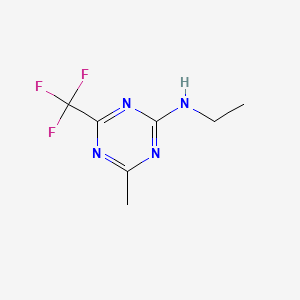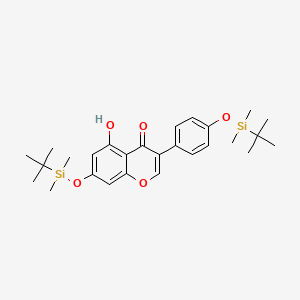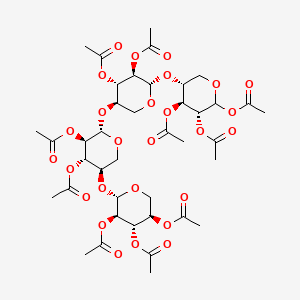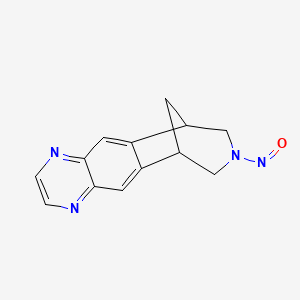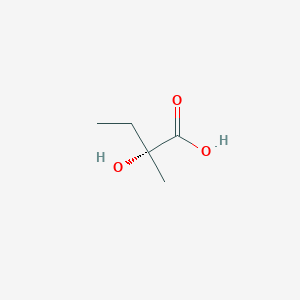
(2R)-2-hydroxy-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxy-2-methylbutyric acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-2-Hydroxy-2-methylbutyric acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-2-butanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the hydrolysis of 2-methyl-2-butanenitrile under acidic or basic conditions to yield the desired hydroxy acid .
Industrial Production Methods: In industrial settings, the production of ®-2-Hydroxy-2-methylbutyric acid often involves the use of biocatalysts. Enzymatic processes utilizing specific enzymes can selectively produce the ®-enantiomer with high yield and purity. These biocatalytic methods are preferred due to their efficiency and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Hydroxy-2-methylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acid-catalyzed reactions
Major Products:
Oxidation: Formation of 2-methyl-2-butanone or 2-methylbutanal.
Reduction: Formation of 2-methyl-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Hydroxy-2-methylbutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
Mécanisme D'action
The mechanism of action of ®-2-Hydroxy-2-methylbutyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Lactic Acid: Another hydroxy acid with a similar structure but different stereochemistry.
2-Hydroxyisobutyric Acid: Similar in structure but with a different arrangement of the hydroxyl and methyl groups.
2-Hydroxy-3-methylbutyric Acid: Similar but with an additional methyl group on the carbon chain .
Uniqueness: ®-2-Hydroxy-2-methylbutyric acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propriétés
Numéro CAS |
37505-02-5 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)/t5-/m1/s1 |
Clé InChI |
MBIQENSCDNJOIY-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@](C)(C(=O)O)O |
SMILES canonique |
CCC(C)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


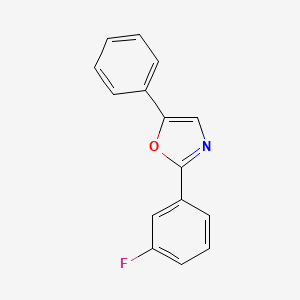
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
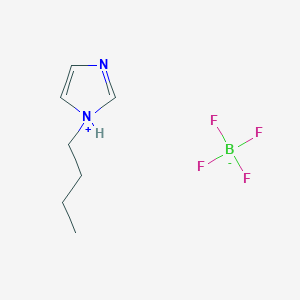
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
